molecular formula C19H27N2O5P B286409 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate

2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate

Cat. No.: B286409
M. Wt: 394.4 g/mol
InChI Key: WLHRFLMUOQKUQF-UHFFFAOYSA-N
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Description

2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a phosphinic acid ester group and methoxy-substituted phenyl rings. Its molecular formula is C18H26NO5P, and it has a molecular weight of 367.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate typically involves the reaction of dimethylamino phosphinic acid with 2-(4-methoxy-alpha-hydroxybenzyl)-4-methoxyphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate is unique due to its specific combination of functional groups and substitution patterns. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H27N2O5P

Molecular Weight

394.4 g/mol

IUPAC Name

[2-[bis(dimethylamino)phosphoryloxy]-5-methoxyphenyl]-(4-methoxyphenyl)methanol

InChI

InChI=1S/C19H27N2O5P/c1-20(2)27(23,21(3)4)26-18-12-11-16(25-6)13-17(18)19(22)14-7-9-15(24-5)10-8-14/h7-13,19,22H,1-6H3

InChI Key

WLHRFLMUOQKUQF-UHFFFAOYSA-N

SMILES

CN(C)P(=O)(N(C)C)OC1=C(C=C(C=C1)OC)C(C2=CC=C(C=C2)OC)O

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=C(C=C(C=C1)OC)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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